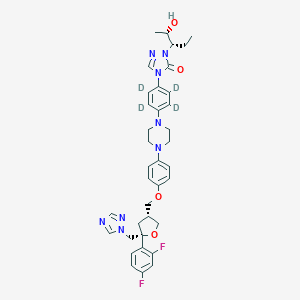

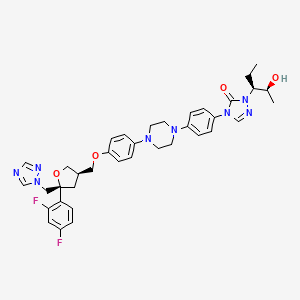

O-Benzyl Posaconazole-d4

Description

Properties

IUPAC Name |

2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGOYPUPXAKGKH-YWOVKAAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2CCN(CC2)C3=CC=C(C=C3)OC[C@H]4C[C@](OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F)[2H])[2H])N7C=NN(C7=O)[C@@H](CC)[C@H](C)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42F2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-Benzyl Posaconazole-d4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzyl Posaconazole-d4 is a stable isotope-labeled derivative of O-Benzyl Posaconazole, which serves as a key intermediate in the synthesis of the potent triazole antifungal agent, Posaconazole. The introduction of deuterium atoms into the molecule makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Its chemical and physical properties are nearly identical to its unlabeled counterpart, but its increased mass allows for clear differentiation in mass spectrometric analysis. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound.

Chemical Structure and Properties

This compound is structurally similar to Posaconazole, with the addition of a benzyl group and four deuterium atoms on the phenyl ring.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one[1] |

| CAS Number | 1246818-95-0[1][2] |

| Molecular Formula | C₄₄H₄₄D₄F₂N₈O₄[2] |

| Synonyms | O-BenzylPosaconazole-d4, CS-0203343, HY-I0909S[1] |

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 794.92 g/mol [2] |

| Monoisotopic Mass | 794.40176535 Da[1] |

| Appearance | Refer to Material Safety Data Sheet (MSDS) |

| Solubility | Refer to Material Safety Data Sheet (MSDS) |

| XLogP3 | 6.6[1] |

| Topological Polar Surface Area | 101 Ų[1] |

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its synthesis is intrinsically linked to the overall synthesis of Posaconazole. O-Benzyl Posaconazole is a known precursor to Posaconazole, and the deuterated version is synthesized for use as an internal standard. The synthesis of Posaconazole often involves the coupling of a key chiral THF subunit and an aryl piperazine amine, followed by the introduction of the triazole subunit. The benzyl group serves as a protecting group and is typically removed in the final steps of the synthesis to yield Posaconazole. The deuterated phenyl ring is incorporated during the synthesis of the appropriate starting materials.

Application in Bioanalysis

The primary application of this compound is as an internal standard in the quantification of Posaconazole in biological matrices, such as human plasma. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise measurements.

Experimental Protocol: Quantification of Posaconazole in Human Plasma using LC-MS/MS

The following is a representative protocol for the use of this compound as an internal standard in an LC-MS/MS assay for Posaconazole.

1. Sample Preparation:

-

To a 100 µL aliquot of human plasma, add a known concentration of this compound solution (internal standard).

-

Precipitate the plasma proteins by adding an organic solvent (e.g., acetonitrile).

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid).

-

Flow Rate: A typical flow rate for analytical LC-MS.

-

Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL).

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Posaconazole: Monitor the transition of the precursor ion (M+H)⁺ to a specific product ion.

-

MRM Transition for this compound: Monitor the transition of the deuterated precursor ion (M+H)⁺ to its corresponding product ion.

-

-

3. Data Analysis:

-

Integrate the peak areas for both Posaconazole and O-Benzyl Posaconaconazole-d4.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of Posaconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for Quantitative Bioanalysis

The following diagram illustrates the typical workflow for using this compound as an internal standard in a bioanalytical method.

Caption: Workflow for the quantification of Posaconazole using this compound as an internal standard.

References

The Role of O-Benzyl Posaconazole-d4 in Bioanalytical Research: A Technical Guide

An In-depth Examination of its Application as a Precursor to a Stable Isotope-Labeled Internal Standard for the Quantification of Posaconazole

In the realm of pharmaceutical research and clinical drug monitoring, the precise quantification of therapeutic agents in biological matrices is paramount. This technical guide delves into the critical role of O-Benzyl Posaconazole-d4, a deuterated analogue of a posaconazole precursor, in facilitating the accurate measurement of the potent antifungal agent, posaconazole. While not directly used in biological assays, this compound serves as a crucial starting material for the synthesis of Posaconazole-d4, a stable isotope-labeled internal standard indispensable for mass spectrometry-based bioanalysis.

This guide will illuminate the principles behind the use of stable isotope-labeled internal standards, provide detailed experimental protocols for the quantification of posaconazole using Posaconazole-d4, and present key quantitative data in a structured format for researchers, scientists, and drug development professionals.

The Foundational Role of Internal Standards in Quantitative Analysis

In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), variations in sample preparation and instrument response can introduce significant error, compromising the accuracy of quantitative results. To correct for these potential inconsistencies, an internal standard (IS) is added at a known concentration to all samples, including calibrators, quality controls, and unknown study samples, at the beginning of the sample preparation process.

An ideal internal standard shares close physicochemical properties with the analyte of interest but is distinguishable by the analytical instrument. Stable isotope-labeled (SIL) internal standards, such as Posaconazole-d4, are considered the gold standard. The incorporation of stable isotopes (e.g., deuterium, ¹³C, ¹⁵N) results in a compound that is chemically identical to the analyte but has a different mass. This allows it to co-elute chromatographically with the analyte and experience similar ionization efficiency in the mass spectrometer's ion source, yet be separately detected by its mass-to-charge ratio (m/z). By calculating the ratio of the analyte's response to the internal standard's response, any variability introduced during the analytical workflow is effectively normalized, leading to highly accurate and precise quantification.

From Precursor to Analytical Tool: The Purpose of this compound

This compound is a synthetic precursor to the active internal standard, Posaconazole-d4. The "d4" designation indicates the presence of four deuterium atoms within the molecule. This deuteration is strategically placed on a part of the molecule that is stable and not subject to exchange under typical analytical conditions. In research and manufacturing settings, this compound is chemically converted to Posaconazole-d4. This final product, Posaconazole-d4, is then utilized as the internal standard in bioanalytical methods.

Quantitative Data for Posaconazole Analysis using Posaconazole-d4

The following tables summarize key quantitative parameters for a typical LC-MS/MS method for the determination of posaconazole in human plasma using Posaconazole-d4 as an internal standard.[1][2]

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |

| Posaconazole | 701.5 | 683.3 | 0.25 |

| Posaconazole-d4 (IS) | 705.5 | 687.3 | 0.25 |

Table 2: Chromatographic and Method Validation Parameters

| Parameter | Value |

| Retention Time | ~1.5 minutes |

| Total Run Time | 3.0 minutes |

| Linearity Range | 2 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL |

| Inter- and Intra-batch Accuracy | Within ±10% |

| Extraction Recovery (Posaconazole) | 84.54% - 88.73% |

| Extraction Recovery (Posaconazole-d4) | ~90.86% |

Detailed Experimental Protocol: Quantification of Posaconazole in Human Plasma

This protocol outlines a standard procedure for the analysis of posaconazole in human plasma samples using protein precipitation for sample cleanup, followed by LC-MS/MS analysis with Posaconazole-d4 as the internal standard.[1][2][3]

1. Materials and Reagents:

-

Posaconazole reference standard

-

Posaconazole-d4 internal standard (derived from this compound)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Control human plasma

2. Preparation of Stock and Working Solutions:

-

Primary Stock Solutions (100 µg/mL): Prepare separate primary stock solutions of posaconazole and Posaconazole-d4 in methanol.

-

Working Standard Solutions: Prepare working standard solutions of posaconazole by diluting the primary stock solution with methanol to create a series of concentrations for the calibration curve.

-

Internal Standard Working Solution (1 µg/mL): Dilute the Posaconazole-d4 primary stock solution with methanol.

3. Preparation of Calibration Standards and Quality Control Samples:

-

Spike appropriate volumes of the posaconazole working standard solutions into blank human plasma to prepare calibration standards at concentrations ranging from 2 to 1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 20 µL of the Posaconazole-d4 internal standard working solution (1 µg/mL).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (typically 10 µL) of the supernatant into the LC-MS/MS system.

5. Liquid Chromatography Conditions:

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile, water, and formic acid (e.g., 55:45:0.1, v/v/v).[2]

-

Flow Rate: 0.25 mL/min.[2]

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

6. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Monitor the transitions specified in Table 1.

7. Data Analysis:

-

Integrate the peak areas for both posaconazole and Posaconazole-d4.

-

Calculate the peak area ratio (posaconazole/Posaconazole-d4).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of posaconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a pivotal, albeit indirect, component in the bioanalytical workflow for the therapeutic drug monitoring and pharmacokinetic studies of posaconazole. Its role as a precursor to the stable isotope-labeled internal standard, Posaconazole-d4, is fundamental to achieving the high standards of accuracy and precision required in modern drug development and clinical diagnostics. The methodologies outlined in this guide underscore the robustness of LC-MS/MS techniques when employing a well-characterized internal standard, ensuring reliable data for critical decision-making in both research and patient care.

References

- 1. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: O-Benzyl Posaconazole-d4 (CAS 1246818-95-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-Benzyl Posaconazole-d4, a deuterated analog of a protected form of the broad-spectrum antifungal agent, Posaconazole. This document is intended for use by researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a stable isotope-labeled compound that serves as a key intermediate or precursor in the synthesis of labeled Posaconazole.[1][2] The incorporation of four deuterium atoms on a phenyl ring provides a valuable tool for various research applications, particularly in pharmacokinetic studies where it can be used as an internal standard for mass spectrometry-based quantification of Posaconazole. The benzyl protection on the hydroxyl group is a common strategy in the multi-step synthesis of Posaconazole.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This information has been compiled from various chemical supplier databases and computational resources.

| Property | Value | Source |

| CAS Number | 1246818-95-0 | [1][2][3] |

| Molecular Formula | C₄₄H₄₄D₄F₂N₈O₄ | [1][2] |

| Molecular Weight | 794.92 g/mol | [1][2][3] |

| Monoisotopic Mass | 794.40176535 Da | [3] |

| IUPAC Name | 2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | [3] |

| Appearance | Light Purple Foam | |

| Storage | 2-8°C Refrigerator | |

| Application | Precursor to labelled Posaconazole | [1][2] |

Quantitative Data

While a specific certificate of analysis for this compound was not publicly available, the following data for the closely related Posaconazole-d4 provides a strong indication of the quality and specifications achievable for this class of labeled compounds.

| Parameter | Specification |

| Purity (HPLC) | 99.9% |

| Isotopic Enrichment | 98.61% |

| Isotopic Distribution | d4 = 94.43%, d3 = 5.57% |

Data is for Posaconazole-d4 and is presented as a representative example.

Synthesis and Workflow

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the well-documented synthesis of Posaconazole, which proceeds through a benzylated intermediate, a logical synthetic workflow can be inferred. The key step is the coupling of a deuterated phenylpiperazine intermediate with the protected side-chain, followed by the formation of the triazolone ring.

The following diagram illustrates a plausible synthetic workflow for this compound.

Experimental Protocols

Use as an Internal Standard in LC-MS/MS Analysis

This compound is a precursor to Posaconazole-d4, which is utilized as an internal standard for the quantification of Posaconazole in biological matrices. The following is a representative protocol for such an application.

Objective: To quantify Posaconazole in human plasma using Posaconazole-d4 as an internal standard.

Methodology:

-

Sample Preparation:

-

To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution (Posaconazole-d4 in methanol).

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A mixture of acetonitrile, water, and formic acid (v/v/v, 55:45:0.1).

-

Flow Rate: 0.25 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Posaconazole: m/z 701.3 → 683.3

-

Posaconazole-d4: m/z 705.3 → 687.3

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).

-

The following diagram illustrates the experimental workflow for the quantification of Posaconazole using a deuterated internal standard.

Signaling and Metabolic Pathways

Mechanism of Action of Posaconazole

Posaconazole, the active form of the deuterated precursor, exerts its antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[4] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.[4]

The following diagram illustrates the mechanism of action of Posaconazole.

Metabolism of Posaconazole

Posaconazole is primarily metabolized through phase II glucuronidation, mainly by the UGT1A4 enzyme.[5] It is also a substrate for the P-glycoprotein (P-gp) efflux transporter. Unlike many other azole antifungals, Posaconazole is not significantly metabolized by the cytochrome P450 (CYP) enzyme system, though it is an inhibitor of CYP3A4.[6][7]

The following diagram illustrates the primary metabolic pathway of Posaconazole.

Conclusion

This compound is a valuable research tool for scientists and drug developers working with the antifungal agent Posaconazole. Its primary application as a precursor to a stable isotope-labeled internal standard is crucial for accurate bioanalytical method development and pharmacokinetic studies. This guide provides a summary of its known properties and outlines its role in the broader context of Posaconazole research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound | C44H48F2N8O4 | CID 71313921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Posaconazole? [synapse.patsnap.com]

- 5. Pharmacology and metabolism of voriconazole and posaconazole in the treatment of invasive aspergillosis-review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic/pharmacodynamic profile of posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for O-Benzyl Posaconazole-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis for O-Benzyl Posaconazole-d4, a crucial stable isotope-labeled internal standard used in pharmacokinetic and bioanalytical studies of the antifungal agent Posaconazole. This document details the key analytical tests, experimental methodologies, and data presentation expected for a high-purity reference standard.

Compound Information

This compound is a deuterated analog of O-Benzyl Posaconazole, which serves as a precursor and a reference compound for Posaconazole. The incorporation of four deuterium atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl-d4]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol |

| CAS Number | 1246818-95-0[1][2][3] |

| Molecular Formula | C₄₄H₄₄D₄F₂N₈O₄[2][3] |

| Molecular Weight | 794.92 g/mol [2][3] |

| Exact Mass | 794.40176535 Da[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO |

| Storage | Store at 2-8°C, protected from light |

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis (CofA) for a high-quality this compound reference standard should include the following key quantitative data, ensuring its suitability for rigorous analytical applications.

Table 2: Typical Certificate of Analysis Specifications

| Test | Specification | Result |

| Chemical Purity (HPLC) | ≥ 98.0% | 99.5% |

| Isotopic Purity (Mass Spec) | ≥ 98% Deuterium Incorporation | Conforms |

| Isotopic Enrichment | Report d₀ to d₄ distribution | d₄ > 99% |

| Identity (¹H NMR) | Conforms to structure | Conforms |

| Identity (Mass Spec) | Conforms to structure | Conforms |

| Residual Solvents | ≤ 0.5% | < 0.1% |

| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented in the Certificate of Analysis.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of the substance by separating it from any non-deuterated or other impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 262 nm.

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Isotopic Purity and Enrichment by Mass Spectrometry (MS)

This analysis confirms the molecular weight and the distribution of deuterated species.

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Procedure: A dilute solution of the sample is infused into the mass spectrometer. The mass spectrum is acquired, and the relative abundance of the molecular ions corresponding to the d₀, d₁, d₂, d₃, and d₄ species is determined. Isotopic purity is confirmed by the high abundance of the d₄ species.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the proton signals should be consistent with the structure of O-Benzyl Posaconazole. The absence or significant reduction of signals corresponding to the protons on the deuterated phenyl ring confirms the position of the deuterium labels.

Visualizations

Chemical Structure of this compound

The following diagram illustrates the chemical structure of this compound, with the positions of the four deuterium atoms highlighted.

Caption: Chemical structure of this compound.

Certificate of Analysis Workflow

The logical workflow for generating a Certificate of Analysis ensures that a comprehensive quality assessment is performed on each batch of the reference standard.

Caption: Logical workflow for a Certificate of Analysis.

This technical guide provides a framework for understanding the critical quality attributes and analytical methodologies associated with this compound. For any specific application, it is essential to refer to the Certificate of Analysis provided by the supplier for batch-specific data.

References

O-Benzyl Posaconazole-d4: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of O-Benzyl Posaconazole-d4, including its suppliers, technical specifications, and relevant biological pathways. The information is presented to support its application in experimental settings.

This compound is a deuterated form of O-Benzyl Posaconazole, which serves as a precursor in the synthesis of labeled Posaconazole.[1] The inclusion of deuterium atoms provides a stable isotopic label, making it a valuable tool for various research applications, including pharmacokinetic studies and as an internal standard in analytical assays.

Suppliers and Pricing

Procurement of this compound typically requires direct inquiry with specialized chemical suppliers. While pricing is often not listed publicly, several companies offer this compound.

| Supplier | Website | Contact for Pricing |

| Clearsynth | --INVALID-LINK-- | --INVALID-LINK-- |

| KKL Med Inc. | --INVALID-LINK-- | --INVALID-LINK-- |

| Pharmaffiliates | --INVALID-LINK-- | Inquiry form on website |

| LGC Standards | --INVALID-LINK-- | Inquiry form on website |

Technical Data

Key technical specifications for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1246818-95-0 | Clearsynth, PubChem[1][2] |

| Molecular Formula | C₄₄H₄₄D₄F₂N₈O₄ | Clearsynth[1] |

| Molecular Weight | 794.92 g/mol | Clearsynth[1] |

| IUPAC Name | 2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | PubChem[2] |

| Synonyms | O-BenzylPosaconazole-d4; 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol-d4 | PubChem[2] |

| Application | Precursor to labelled Posaconazole | Clearsynth[1] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Posaconazole, the active compound derived from O-Benzyl Posaconazole, exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[3] This is achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is responsible for the demethylation of lanosterol, a critical step in the formation of ergosterol, the primary sterol in fungal cell membranes.[3] By binding to the heme cofactor of CYP51, Posaconazole effectively blocks its activity, leading to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors.[3] This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death.[3]

Secondary Mechanism of Action: Hedgehog Signaling Pathway Inhibition

Recent studies have revealed a secondary mechanism of action for Posaconazole, involving the inhibition of the Hedgehog (Hh) signaling pathway.[5] This pathway is crucial in embryonic development and has been implicated in the pathogenesis of certain cancers, such as basal cell carcinoma, when deregulated.[5] Posaconazole has been shown to be a potent inhibitor of the Hh pathway, acting at the level of the Smoothened (SMO) receptor.[5] The mechanism of inhibition is distinct from other SMO antagonists, suggesting a potential therapeutic application for Posaconazole in Hh-dependent cancers.[5]

Experimental Protocols: Fluorescence-Based CYP51 Inhibition Assay

A high-throughput fluorescence-based functional assay has been developed to screen for inhibitors of Trypanosoma cruzi CYP51 (T. cruzi CYP51), the causative agent of Chagas disease.[6][7] This assay can be adapted to assess the inhibitory activity of Posaconazole and its analogs.

Objective: To determine the IC₅₀ value of a test compound (e.g., Posaconazole) against T. cruzi CYP51.

Materials:

-

Recombinantly expressed and purified T. cruzi CYP51

-

Fluorescent substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin - BOMCC)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Test compound (Posaconazole) and control inhibitors (e.g., ketoconazole)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Assay Reaction:

-

In a 384-well plate, add the assay buffer.

-

Add the test compound at various concentrations.

-

Add the T. cruzi CYP51 enzyme and pre-incubate.

-

Initiate the reaction by adding the fluorescent substrate and the NADPH regenerating system.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the product of the enzymatic reaction.

-

Data Analysis:

-

Subtract the background fluorescence from all wells.

-

Calculate the percent inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | C44H48F2N8O4 | CID 71313921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Posaconazole? [synapse.patsnap.com]

- 4. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. journals.plos.org [journals.plos.org]

Isotopic Labeling of Posaconazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of posaconazole, a broad-spectrum triazole antifungal agent. The strategic incorporation of isotopes such as Carbon-14 (¹⁴C), Deuterium (²H or D), and Tritium (³H) into the posaconazole molecule is a critical tool in drug development. It facilitates absorption, distribution, metabolism, and excretion (ADME) studies, enables quantitative analysis through techniques like mass spectrometry, and aids in understanding the drug's mechanism of action. This guide details the applications of labeled posaconazole derivatives, presents available quantitative data, outlines general synthetic considerations, and provides a framework for the analytical characterization of these essential research compounds.

Introduction to Isotopic Labeling of Posaconazole

Isotopic labeling involves the replacement of one or more atoms of a molecule with their isotopes. In the context of posaconazole, this practice is instrumental for various stages of drug research and development. Stable isotopes, such as Deuterium, are primarily used to create internal standards for highly sensitive and accurate quantification in biological matrices by liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Radiolabeled isotopes, like Carbon-14 and Tritium, are indispensable for tracing the metabolic fate of the drug in vivo.[4]

Applications of Isotopically Labeled Posaconazole Derivatives

Pharmacokinetic and Metabolism (ADME) Studies

The use of ¹⁴C-labeled posaconazole has been pivotal in elucidating its pharmacokinetic profile in humans. In a key study, a single oral dose of [¹⁴C]posaconazole was administered to healthy subjects to determine its absorption, metabolism, and excretion.[4] Such studies provide critical data on the drug's bioavailability, routes of elimination, and the structure of its metabolites.

Quantitative Bioanalysis

Deuterated derivatives of posaconazole, such as Posaconazole-d4 and Posaconazole-d5, serve as ideal internal standards for quantitative analysis by LC-MS/MS.[1][2][3] The known concentration of the deuterated standard added to a biological sample allows for precise quantification of the unlabeled drug by correcting for variations in sample preparation and instrument response. This is crucial for therapeutic drug monitoring (TDM) in patients to ensure optimal drug exposure and for pharmacokinetic studies.[5][6]

Mechanism of Action Studies

While not extensively documented for posaconazole specifically, isotopically labeled analogs of antifungal agents can be used to study their interaction with their molecular target, lanosterol 14α-demethylase, and to investigate potential off-target effects.

Quantitative Data on Labeled Posaconazole

The following tables summarize the available quantitative data for isotopically labeled posaconazole derivatives.

| Parameter | Value | Reference |

| Isotope | ¹⁴C | [4] |

| Specific Activity | 0.205 µCi/mg | [4] |

| Radiochemical Purity | 98.7% | [4] |

| Administered Dose (Mass) | ~399 mg | [4] |

| Administered Dose (Radioactivity) | ~81.7 µCi | [4] |

Table 1: Quantitative Data for [¹⁴C]Posaconazole Used in a Human ADME Study.

| Labeled Compound | Application | Analytical Method | Key Findings | Reference |

| Posaconazole-d4 | Internal Standard | LC-MS/MS | Enabled accurate quantification of posaconazole in human plasma. The method was sensitive with a lower limit of quantification of 2 ng/mL. | [1][2] |

| Posaconazole-d5 | Internal Standard | NMR, GC-MS, or LC-MS | Commercially available for use as a tracer or internal standard in quantitative analysis. | [3] |

Table 2: Applications and Characteristics of Deuterated Posaconazole Derivatives.

| Parameter | Posaconazole | Posaconazole-d4 | Reference |

| Precursor Ion (m/z) | 701.4 | Not specified, expected ~705.4 | [2] |

| Major Product Ion (m/z) | 683.3 | 687.3 | [2] |

Table 3: Mass Spectrometric Data for Posaconazole and its Deuterated Analog.

Experimental Protocols and Synthetic Considerations

Detailed, step-by-step synthetic protocols for isotopically labeled posaconazole are often proprietary and not publicly available. However, based on the known synthesis of posaconazole and general isotopic labeling techniques, the following sections outline plausible experimental approaches.

General Workflow for Synthesis of Labeled Posaconazole

The synthesis of isotopically labeled posaconazole would likely follow a multi-step process, incorporating the isotopic label at a strategic point in the synthetic route.

Caption: General workflow for synthesizing isotopically labeled posaconazole.

Synthesis of [¹⁴C]Posaconazole

The synthesis of [¹⁴C]posaconazole would involve the introduction of a ¹⁴C atom into a key precursor. A plausible approach would be to label one of the triazole rings. For example, starting with a ¹⁴C-labeled precursor like potassium [¹⁴C]cyanide, one could construct the labeled triazole ring system. This labeled intermediate would then be incorporated into the larger posaconazole structure through a series of coupling reactions.

Hypothetical Experimental Protocol Outline:

-

Synthesis of a ¹⁴C-labeled triazole precursor: This would likely involve the reaction of a small, commercially available ¹⁴C-labeled starting material (e.g., [¹⁴C]formic acid or a derivative) to form the heterocyclic ring.

-

Coupling of the labeled triazole: The ¹⁴C-labeled triazole would then be coupled to the tetrahydrofuran core of the posaconazole molecule.

-

Elaboration of the side chains: The remaining side chains of the posaconazole molecule would be added through established synthetic routes.

-

Purification: The final [¹⁴C]posaconazole would be purified to a high radiochemical purity, typically using preparative high-performance liquid chromatography (HPLC).

-

Characterization: The identity and purity of the labeled compound would be confirmed by co-elution with an authentic unlabeled standard, and its specific activity would be determined by a combination of mass measurement and radioactivity counting.

Synthesis of Deuterated Posaconazole (Posaconazole-d₄/d₅)

Deuterated posaconazole is most commonly used as an internal standard. The deuterium atoms should be introduced in positions that are not susceptible to exchange under biological or analytical conditions. Based on the commercially available Posaconazole-d5, the deuterium atoms are likely located on the ethyl group of the sec-butyl side chain.

Hypothetical Experimental Protocol Outline:

-

Preparation of a deuterated precursor: A deuterated building block, such as a deuterated ethyl magnesium bromide (CD₃CD₂MgBr), could be synthesized from the corresponding deuterated ethyl bromide.

-

Introduction of the deuterated side chain: This deuterated Grignard reagent would then be reacted with a suitable aldehyde or ketone precursor of the posaconazole side chain to introduce the deuterated sec-butyl group.

-

Completion of the posaconazole synthesis: The remainder of the posaconazole molecule would be assembled using established synthetic methods.

-

Purification: The final deuterated posaconazole would be purified by chromatography.

-

Characterization: The level of deuterium incorporation and the position of the labels would be confirmed by mass spectrometry and ¹H and ²H Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Tritiated Posaconazole

Tritium labeling can be achieved through various methods, including catalytic hydrogen isotope exchange or the reduction of a suitable precursor with tritium gas. Late-stage tritiation is often preferred to minimize the handling of radioactive materials.

Hypothetical Experimental Protocol Outline (Hydrogen Isotope Exchange):

-

Precursor Selection: Unlabeled posaconazole or a late-stage intermediate is chosen as the substrate.

-

Catalyst and Reaction Conditions: A suitable metal catalyst (e.g., iridium or palladium-based) is used in the presence of tritium gas (T₂) or a tritiated solvent. The reaction is typically carried out in a specialized radiolabeling apparatus.

-

Labeling Reaction: The mixture is stirred under controlled temperature and pressure to facilitate the exchange of hydrogen atoms with tritium.

-

Purification: The tritiated product is purified from the reaction mixture, often using preparative HPLC, to remove any byproducts and unreacted starting material.

-

Characterization: The specific activity and radiochemical purity of the tritiated posaconazole are determined. The position of the tritium labels can be investigated using tritium NMR.

Analytical Characterization

The characterization of isotopically labeled posaconazole derivatives is crucial to ensure their identity, purity, and the extent and location of isotopic labeling.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the labeled compound and to determine the degree of isotopic incorporation. High-resolution mass spectrometry can distinguish between the isotopologues and confirm the number of isotopic labels.

Caption: Workflow for mass spectrometric analysis of labeled posaconazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the exact position of isotopic labels.

-

¹H NMR: The absence or reduction of signals in the ¹H NMR spectrum compared to the unlabeled compound can indicate the position of deuterium or tritium labeling.

-

²H NMR: Directly detects the presence and chemical environment of deuterium atoms.

-

¹³C NMR: Can be used to confirm the position of ¹³C labels.

-

³H NMR: Provides direct evidence for the location of tritium labels.

Radiochemical Purity and Specific Activity

For radiolabeled compounds like [¹⁴C]posaconazole and [³H]posaconazole, it is essential to determine the radiochemical purity and specific activity.

-

Radiochemical Purity: This is typically assessed by radio-HPLC or radio-TLC, where the radioactivity is measured in the fractions corresponding to the compound of interest.

-

Specific Activity: This is the amount of radioactivity per unit mass of the compound (e.g., in Ci/mol or Bq/g) and is determined by quantifying both the radioactivity and the mass of the purified labeled compound.

Conclusion

The isotopic labeling of posaconazole derivatives with Carbon-14, Deuterium, and Tritium provides indispensable tools for modern drug development. While detailed synthetic protocols are often proprietary, an understanding of general labeling strategies and analytical characterization techniques allows researchers to effectively utilize these powerful molecular probes. The data and methodologies outlined in this guide serve as a valuable resource for scientists and professionals involved in the research and development of antifungal therapies.

References

- 1. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Disposition of Posaconazole following Single-Dose Oral Administration in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cincinnatichildrens.org [cincinnatichildrens.org]

- 6. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Benzyl Posaconazole-d4: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-Benzyl Posaconazole-d4, a crucial pharmaceutical reference standard. This document details its chemical properties, its role as a precursor to the stable isotope-labeled internal standard Posaconazole-d4, and its application in the bioanalysis of the potent antifungal agent, posaconazole.

Introduction to this compound

This compound is a deuterated analog of O-Benzyl Posaconazole and serves as a key intermediate in the synthesis of Posaconazole-d4.[1][2] Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections. The deuterated form, Posaconazole-d4, is widely used as an internal standard in pharmacokinetic and bioanalytical studies involving the quantification of posaconazole in biological matrices.[3] The presence of the four deuterium atoms provides a distinct mass difference, enabling accurate quantification via mass spectrometry without altering the compound's chemical behavior significantly.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopically labeled compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1246818-95-0 | [1][4] |

| Molecular Formula | C₄₄H₄₄D₄F₂N₈O₄ | [1][4] |

| Molecular Weight | 794.92 g/mol | [1][5] |

| IUPAC Name | 2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | [4] |

| Appearance | (Typically a solid) | N/A |

Role as a Pharmaceutical Reference Standard

Pharmaceutical reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and drug products. This compound, as a precursor to a stable isotope-labeled internal standard, plays a critical role in the accurate quantification of posaconazole in clinical and research settings.

From Precursor to Internal Standard

This compound is not typically used directly in bioanalytical assays. Instead, it is converted to Posaconazole-d4 through a debenzylation reaction. This process involves the removal of the benzyl protecting group from the secondary alcohol.[6]

Mechanism of Action of Posaconazole

Posaconazole, the non-deuterated parent drug, exerts its antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately disrupting the integrity and function of the fungal cell membrane.

Quality and Characterization of this compound

As a reference standard, the quality of this compound is paramount. While a specific certificate of analysis for this precursor is not publicly available, the following table represents typical data for a high-quality deuterated pharmaceutical standard, based on the certificate of analysis for the closely related Posaconazole-d4.

| Parameter | Specification | Typical Value |

| Purity (HPLC) | ≥ 98% | 99.9% |

| Isotopic Enrichment | ≥ 98% | 98.6% (d4) |

| Chemical Identity | Conforms to structure | Consistent with 1H NMR, LCMS |

| Appearance | White to off-white solid | Conforms |

| Storage | -20°C | Recommended |

Experimental Protocols

The following are representative experimental protocols for the analysis of posaconazole, where this compound would be used to generate the internal standard, Posaconazole-d4.

Synthesis of Posaconazole-d4 (Debenzylation)

A common method for debenzylation is catalytic hydrogenation.

Materials:

-

This compound

-

Palladium on carbon (Pd/C) catalyst (e.g., 10%)

-

Solvent (e.g., Methanol, Ethanol, or a mixture with Formic Acid)

-

Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve a known quantity of this compound in the chosen solvent in a reaction flask.

-

Carefully add the Pd/C catalyst under an inert atmosphere.

-

Evacuate the flask and backfill with hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude Posaconazole-d4.

-

Purify the product as necessary, for example, by recrystallization or chromatography.

Quantification of Posaconazole in Plasma by LC-MS/MS

This protocol outlines a typical bioanalytical method using a stable isotope-labeled internal standard.

Materials:

-

Blank human plasma

-

Posaconazole reference standard

-

Posaconazole-d4 (prepared from this compound) as internal standard (IS)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (HPLC grade)

-

HPLC or UPLC system coupled to a tandem mass spectrometer

Procedure:

-

Preparation of Stock and Working Solutions: Prepare stock solutions of posaconazole and Posaconazole-d4 in a suitable organic solvent (e.g., methanol). Prepare working solutions by diluting the stock solutions.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add a fixed amount of the Posaconazole-d4 internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or inject directly.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient elution

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) transitions:

-

Posaconazole: e.g., m/z 701.3 → 683.3

-

Posaconazole-d4: e.g., m/z 705.3 → 687.3

-

-

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Determine the concentration of posaconazole in the unknown samples from this curve.

Conclusion

This compound is an essential material for pharmaceutical researchers and analytical scientists involved in the study of posaconazole. Its role as a stable precursor to the deuterated internal standard, Posaconazole-d4, is critical for the development and validation of robust and accurate bioanalytical methods. This guide provides the foundational technical information required for the effective utilization of this important reference standard.

References

- 1. clearsynth.com [clearsynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C44H48F2N8O4 | CID 71313921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. WO2011158248A2 - Process for preparation of posaconazole and crystalline polymorphic form v of posaconazole - Google Patents [patents.google.com]

Physical and chemical properties of O-Benzyl Posaconazole-d4

An In-Depth Technical Guide to O-Benzyl Posaconazole-d4

Introduction

This compound is a stable, isotopically labeled derivative of O-Benzyl Posaconazole, which serves as a precursor in the synthesis of labeled Posaconazole.[1] Posaconazole is a broad-spectrum triazole antifungal agent used for the prevention and treatment of invasive fungal infections.[2][3] The incorporation of four deuterium atoms into the molecule makes this compound a valuable tool in pharmaceutical research, particularly in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of its physical and chemical properties, relevant biological pathways, and experimental protocols for its analysis.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 1246818-95-0[1][4][5] |

| Molecular Formula | C₄₄H₄₄D₄F₂N₈O₄[1][4][5] |

| Molecular Weight | 794.92 g/mol [1][4][5] |

| Monoisotopic Mass | 794.40176535 Da[6] |

| Appearance | Light Purple Foam[1] |

| Storage Conditions | 2-8°C Refrigerator[1] |

| IUPAC Name | 2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one[6] |

| Synonyms | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol-d4[1][5] |

| Application | A precursor to labeled Posaconazole.[1][5][7] |

| Computed XLogP3 | 6.6[6] |

| Topological Polar Surface Area | 101 Ų[6] |

| Heavy Atom Count | 58[8] |

| Rotatable Bond Count | 15[8] |

| Hydrogen Bond Acceptor Count | 11[8] |

Biological Context: Mechanism of Action of Posaconazole

This compound is primarily used to synthesize labeled Posaconazole for research. The therapeutic effect of Posaconazole stems from its ability to disrupt the integrity of the fungal cell membrane.[9][10] Like other triazole antifungals, Posaconazole targets and inhibits a key enzyme in the ergosterol biosynthesis pathway.[2][3][11]

Posaconazole specifically inhibits the fungal enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme.[9][10] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[11] The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the membrane.[10][11] This disruption of membrane structure and function ultimately results in the inhibition of fungal growth or cell death.[2]

Caption: Mechanism of action of Posaconazole.

Experimental Protocols

The analysis of this compound typically involves chromatographic and spectroscopic methods to confirm its identity, purity, and concentration. Below is a general methodology and a specific example based on the analysis of the parent compound, Posaconazole.

General Analytical Workflow

A typical workflow for the quality control and use of this compound involves its conversion to the active labeled compound, followed by purification and analysis.

Caption: Synthesis and application workflow.

High-Performance Liquid Chromatography (HPLC) Method

The following protocol is adapted from a validated reverse-phase HPLC method for the quantification of Posaconazole and can be used as a starting point for the analysis of this compound.[12] Modifications may be necessary to optimize the separation for the benzylated, deuterated compound.

1. Objective: To determine the purity and concentration of this compound in a sample.

2. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (optional, for mobile phase modification)

3. Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

4. Chromatographic Conditions (Starting Point):

-

Mobile Phase: A mixture of Acetonitrile and Water. The exact ratio should be optimized (e.g., starting with 70:30 v/v).

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 25 °C.[12]

-

Detection Wavelength: Determined by UV scan of this compound (Posaconazole is typically detected around 262 nm).

-

Injection Volume: 20 µL.[12]

-

Elution Mode: Isocratic.[12]

5. Standard and Sample Preparation:

-

Stock Solution: Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with Acetonitrile to obtain a concentration of 1 mg/mL.[12]

-

Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 2-20 µg/mL).[12]

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the calibration curve.

6. Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard solutions in triplicate to establish the calibration curve.

-

Inject the sample solution in triplicate.

-

Record the peak areas from the chromatograms.

7. Data Analysis:

-

Plot a calibration curve of peak area versus concentration for the standard solutions.

-

Determine the linearity (correlation coefficient, R² > 0.99).

-

Calculate the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

-

Assess purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Conclusion

This compound is a critical reagent for advanced pharmaceutical research involving the antifungal agent Posaconazole. Its well-defined physical and chemical properties, combined with its role as a precursor to a stable isotope-labeled standard, enable precise and accurate bioanalytical studies. The methodologies outlined in this guide provide a framework for the quality control and application of this compound in a research setting, supporting the development and understanding of Posaconazole's clinical efficacy.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Posaconazole (Noxafil): a new triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic and clinical evaluation of posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound | C44H48F2N8O4 | CID 71313921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Posaconazole? [synapse.patsnap.com]

- 12. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]

O-Benzyl Posaconazole-d4 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-Benzyl Posaconazole-d4, a deuterated analog of a key intermediate in the synthesis of the antifungal agent Posaconazole. This document details its molecular characteristics, provides a representative synthetic protocol, and describes the biological mechanism of action of its active metabolite, Posaconazole.

Core Data Presentation

Quantitative data for this compound and its non-deuterated counterpart are summarized below for easy comparison.

| Property | This compound | O-Benzyl Posaconazole |

| Molecular Formula | C44H44D4F2N8O4[1] | C44H48F2N8O4[2] |

| Molecular Weight | 794.92 g/mol [1] | 790.9 g/mol [2] |

| CAS Number | 1246818-95-0[1] | 170985-86-1 |

Experimental Protocols

Synthesis of O-Benzyl Posaconazole

The following is a representative synthetic protocol for O-Benzyl Posaconazole, which can be adapted for the synthesis of the deuterated analog by utilizing a deuterated starting material. The synthesis of Posaconazole involves a convergent approach, and O-Benzyl Posaconazole is a key intermediate.

Objective: To synthesize O-Benzyl Posaconazole via the coupling of a chiral hydrazine derivative with a phenyl carbamate intermediate, followed by cyclization.

Materials:

-

(S,S)-formyl hydrazine derivative

-

Phenyl carbamate intermediate

-

Toluene

-

Palladium on carbon (5% Pd/C)

-

Formic acid

Procedure:

-

Coupling Reaction: The formyl hydrazine derivative is coupled with the phenyl carbamate intermediate in toluene. The reaction mixture is heated at 75-85°C for 12-24 hours.

-

Cyclization: After the coupling is complete, the temperature is raised to 100-110°C for 24-48 hours to facilitate the cyclization to the benzyloxy triazolone (O-Benzyl Posaconazole).

-

Deprotection (to form Posaconazole): The resulting O-Benzyl Posaconazole can be deprotected to yield Posaconazole. This is achieved by using 5% Pd/C and formic acid at room temperature overnight, followed by heating at 40°C for 24 hours.

Note: For the synthesis of this compound, a deuterated equivalent of the relevant starting material would be used.

Lanosterol 14α-Demethylase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of compounds like Posaconazole against its target enzyme, lanosterol 14α-demethylase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against lanosterol 14α-demethylase.

Materials:

-

Recombinant human lanosterol 14α-demethylase (CYP51A1)

-

Radiolabeled [3-³H]lanosterol (substrate)

-

NADPH

-

Test compound (e.g., Posaconazole) dissolved in a suitable solvent (e.g., DMSO)

-

Potassium phosphate buffer (pH 7.4)

-

Ethyl acetate

Procedure:

-

Reaction Mixture Preparation: In a reaction vessel, combine the recombinant enzyme, buffer, and the desired concentration of the test compound (or vehicle control).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

-

Initiation of Reaction: Start the reaction by adding the radiolabeled lanosterol substrate and NADPH.

-

Incubation: Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding ethyl acetate to extract the sterols.

-

Analysis: The extracted sterols are separated and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) to measure the conversion of lanosterol to its demethylated product.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.

Mandatory Visualizations

Ergosterol Biosynthesis Pathway and Mechanism of Action of Posaconazole

The diagram below illustrates the fungal ergosterol biosynthesis pathway, highlighting the step inhibited by Posaconazole. Posaconazole, the active form of O-Benzyl Posaconazole, targets and inhibits the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this step disrupts membrane integrity and leads to fungal cell death.

Caption: Fungal Ergosterol Biosynthesis Pathway Inhibition by Posaconazole.

Experimental Workflow for Antifungal Drug Development

The following diagram outlines a generalized workflow for the development of antifungal drugs, from initial screening to preclinical studies.

References

Methodological & Application

Application Note: Quantification of Posaconazole in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the antifungal agent Posaconazole in human plasma. The method utilizes the stable isotope-labeled compound, Posaconazole-d4, as an internal standard to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical research and therapeutic drug monitoring. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of approximately 3 minutes. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients. Due to its variable absorption and potential for drug-drug interactions, therapeutic drug monitoring (TDM) of Posaconazole is often necessary to optimize clinical outcomes and minimize toxicity. LC-MS/MS has become the preferred method for TDM due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Posaconazole-d4, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[1]

Note on Internal Standard: This protocol specifies the use of Posaconazole-d4 as the internal standard. O-Benzyl Posaconazole-d4 is a precursor used in the synthesis of labeled Posaconazole and requires a debenzylation step to yield Posaconazole-d4. It is not intended for direct use as an internal standard in this analytical method.

Experimental

Materials and Reagents

-

Posaconazole reference standard

-

Posaconazole-d4 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Deionized water

-

Human plasma (drug-free)

Equipment

-

Liquid chromatograph tandem mass spectrometer (LC-MS/MS) system

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes

Preparation of Solutions

Stock Solutions: Primary stock solutions of Posaconazole (100 µg/mL) and Posaconazole-d4 (98 µg/mL) were prepared in methanol.[2]

Working Standard Solutions: Working standard solutions of Posaconazole were prepared by diluting the primary stock solution with methanol to achieve a range of concentrations for the calibration curve. A working solution of the internal standard, Posaconazole-d4 (1 µg/mL), was also prepared by diluting its primary stock solution with methanol.[2]

Calibration Standards and Quality Control Samples: Calibration standards were prepared by spiking drug-free human plasma with the appropriate working standard solutions of Posaconazole. Quality control (QC) samples were prepared in the same manner at low, medium, and high concentrations within the calibration range.

Sample Preparation Protocol

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add a specified volume of the Posaconazole-d4 internal standard working solution.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.[2]

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 column (e.g., 50 mm x 2.0 mm, 5 µm) |

| Mobile Phase | Acetonitrile, water, and formic acid (55:45:0.1, v/v/v)[2][3] |

| Flow Rate | 0.25 mL/min[2][3] |

| Injection Volume | 10 µL[2] |

| Column Temperature | Ambient |

| Run Time | 3.0 minutes[2] |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Posaconazole: m/z 701.5 → 683.3[2] |

| Posaconazole-d4: m/z 705.5 → 687.3[2] | |

| Ion Source Temperature | 350 °C[2] |

| Ionspray Voltage | 4900 V[2] |

Results and Discussion

The described method was validated for linearity, precision, accuracy, and recovery.

Linearity

The calibration curve for Posaconazole in human plasma was linear over the concentration range of 2 to 1000 ng/mL.[2][3] A weighted linear regression (1/x) was used for the calibration curve construction.

Precision and Accuracy

The intra- and inter-batch precision and accuracy were evaluated using QC samples at three different concentration levels. The results are summarized in the table below.

| QC Level | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Accuracy (%) |

| Low | < 15% | < 15% | Within ±15% | Within ±15% |

| Medium | < 15% | < 15% | Within ±15% | Within ±15% |

| High | < 15% | < 15% | Within ±15% | Within ±15% |

| Data based on typical acceptance criteria as per FDA guidelines and similar published methods.[2] |

Recovery

The extraction recovery of Posaconazole and the internal standard from human plasma was consistent and reproducible.

| Analyte | Concentration (ng/mL) | Extraction Recovery (%) |

| Posaconazole | 2 | 84.54 ± 4.41[2] |

| 100 | 88.73 ± 5.86[2] | |

| 1000 | 88.41 ± 3.72[2] | |

| Posaconazole-d4 (IS) | 100 | 90.86 ± 5.54[2] |

Experimental Workflow Diagramdot

References

Application Note: Quantitative Analysis of Posaconazole in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antifungal agent posaconazole in human plasma. The procedure utilizes a simple protein precipitation step for sample preparation and incorporates a stable isotope-labeled internal standard (Posaconazole-d4) for accurate and precise quantification. Chromatographic separation is achieved on a C18 reversed-phase column with a total run time of approximately 5 minutes. The method was validated over a linear range of 5 to 5000 ng/mL and demonstrated excellent performance in terms of accuracy, precision, recovery, and matrix effect, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients.[1][2] Due to variable absorption and potential drug-drug interactions, therapeutic drug monitoring of posaconazole is often recommended to ensure efficacy and minimize toxicity.[2] LC-MS/MS is the preferred analytical technique for this purpose due to its high sensitivity and specificity.[3] This note details a validated method for posaconazole quantification in human plasma using Posaconazole-d4 as the internal standard (IS). While the user specified O-Benzyl Posaconazole-d4, this compound is described as a precursor to labeled Posaconazole and is not typically used as an internal standard for this analysis.[4][5] Therefore, the more conventional and appropriate Posaconazole-d4 has been selected for this method.[6][7]

Experimental

Materials and Reagents

-

Analytes: Posaconazole (reference standard), Posaconazole-d4 (internal standard).

-

Chemicals: HPLC-grade methanol, acetonitrile, and formic acid. Ultrapure water.

-

Matrix: Drug-free human plasma.

Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with a TurboIonSpray or Electrospray Ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| LC System | Standard HPLC or UPLC System |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 30% B, ramp to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min. |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Posaconazole: 701.4 → 683.4 (Quantifier), 701.4 → 149.1 (Qualifier) |

| Posaconazole-d4: 705.4 → 687.4 (Quantifier) | |

| Collision Energy (CE) | Optimized for specific instrument (typically 30-45 eV) |

| Source Temperature | 500 °C |

Preparation of Standards and Quality Controls

-

Stock Solutions (1 mg/mL): Prepared by dissolving reference standards of Posaconazole and Posaconazole-d4 in methanol.

-

Working Solutions: Serial dilutions of the posaconazole stock solution were made in 50:50 methanol/water to prepare calibration curve (CC) spiking solutions. Quality control (QC) spiking solutions were prepared from a separate stock solution.

-

Internal Standard (IS) Working Solution (100 ng/mL): The Posaconazole-d4 stock was diluted in acetonitrile.

-

Calibration Standards and QCs: Prepared by spiking 5 µL of the appropriate working solution into 95 µL of blank human plasma to achieve final concentrations.[8] The calibration range was 5.00 to 5000 ng/mL.[1] QC samples were prepared at four levels: LLOQ (5 ng/mL), Low (15 ng/mL), Mid (750 ng/mL), and High (4000 ng/mL).

Sample Preparation Protocol

A simple protein precipitation method was used for sample extraction.[6][9]

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (100 ng/mL Posaconazole-d4 in acetonitrile).

-